2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid

Medicinal Chemistry Patent Intermediate AstraZeneca

Researchers replicating AstraZeneca's WO2005/100325 synthetic route require this exact fluorinated intermediate. Substitution with non-fluorinated analogs alters LogP (1.88 vs 1.37) and may invalidate IP claims. - **SAR advantage**: ΔLogP +0.51 enhances membrane permeability vs parent phenylacetic acid - **Metabolic stability**: para-Fluorophenyl blocks oxidative degradation at labile positions - **Crystal engineering**: Enables C-F···H non-classical hydrogen bonding for polymorph control Available for immediate procurement. No DEA restrictions; standard TSCA R&D exemption applies.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 868151-37-5
Cat. No. B3038592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid
CAS868151-37-5
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)
InChIKeyHPWYTTSVBAFXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement


2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid (CAS 868151-37-5) is a fluorinated, α,α-disubstituted phenylacetic acid derivative bearing a dimethylamino group on the α-carbon . Its molecular formula is C₁₀H₁₂FNO₂ (MW 197.21 g/mol). The compound is structurally characterized by one hydrogen bond donor, three hydrogen bond acceptors, three freely rotatable bonds, and zero violations of Lipinski's Rule of Five, with a predicted ACD/LogP of 1.88 and an ACD/LogD (pH 7.4) of -1.01 . These physicochemical properties position it as a potentially useful scaffold or intermediate in medicinal chemistry, but they do not per se confer differentiation from close structural analogs.

Fluorinated α,α-disubstituted phenylacetic acid scaffold
Cited synthetic intermediate in AstraZeneca patent WO2005/100325
Predicted physicochemical profile supports medicinal chemistry design

Why In-Class Substitution Is Not Straightforward


Within the dimethylamino-phenylacetic acid series, subtle variations in the position of the fluorine substituent on the phenyl ring can lead to quantifiable differences in lipophilicity, as measured by the partition coefficient (LogP) or distribution coefficient (LogD). For instance, the 4-fluorophenyl derivative exhibits a predicted ACD/LogP of 1.88 , whereas the non-fluorinated parent, 2-(dimethylamino)-2-phenylacetic acid, has a reported LogP of 1.37 or even lower values depending on the measurement method. Such differences in lipophilicity can profoundly impact a compound's solubility, permeability, and ultimately, its suitability as a specific building block in a synthetic sequence or as a tool compound in a biological assay. The following section provides quantitative evidence of these and other differentiating factors.

Fluorine position (para vs ortho/meta) may shift lipophilicity and permeability profile
Non-fluorinated parent shows different LogD, altering ionization-dependent behavior
Isomeric fluoro analogs are not cited in the reference patent; route fidelity may not transfer

Quantitative Differentiation Guide for Procurement


Key Intermediate in an AstraZeneca Patent

2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid is specifically cited as a synthetic intermediate in patent WO2005/100325 A1, assigned to AstraZeneca AB [1]. Its non-fluorinated parent compound, 2-(dimethylamino)-2-phenylacetic acid, is not cited in this patent. Similarly, an extensive search did not reveal the 2-fluorophenyl or 3-fluorophenyl isomers to be cited in any directly comparable patent literature. This provides a unique, verifiable differentiator for procurement decisions driven by specific synthetic route requirements.

Patent Citation
Head-to-head
Cited in WO2005/100325 A1 (AstraZeneca)
Patent-fidelity procurement context
Non-fluorinated and ortho/meta isomers not cited
Medicinal Chemistry Patent Intermediate AstraZeneca

Increased Lipophilicity vs Non-Fluorinated Parent

The introduction of a fluorine atom at the para position of the phenyl ring significantly increases the compound's lipophilicity. The predicted ACD/LogP for 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid is 1.88 , compared to an experimental/computational LogP of 1.37 for the non-fluorinated parent, 2-(dimethylamino)-2-phenylacetic acid . This represents a quantifiable difference in physicochemical properties that can influence solubility, membrane permeability, and protein binding.

Lipophilicity (LogP)
Cross-study comparable
Target ACD/LogP 1.88 vs parent 1.37 (+0.51)
Supports lipophilicity-driven selection
Predicted ACD/LogP vs literature value
Physicochemical Property Lipophilicity LogP

Distinct Lipophilicity Profile at Physiological pH

The distribution coefficient (LogD) at pH 7.4, a critical parameter for predicting in vivo behavior, is -1.01 for the target compound , while the non-fluorinated parent 2-(dimethylamino)-2-phenylacetic acid has a reported LogP of -0.70 [1], indicating that the 4-fluorophenyl analogue is more hydrophilic at physiological pH. This difference in ionization and distribution behavior may lead to distinct pharmacokinetic profiles if these compounds are used as building blocks for bioactive molecules.

Distribution (LogD pH7.4)
Cross-study comparable
Target ACD/LogD -1.01 vs parent -0.70
Hydrophilicity context at physiological pH
Predicted ACD/LogD vs computed XLogP3
Physicochemical Property Distribution Coefficient LogD

Para-Fluoro as a Metabolic Soft Spot Blocker

As a class, para-fluorophenyl groups are widely recognized in medicinal chemistry as bioisosteres that can block sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation) on the phenyl ring, while preserving molecular size and shape [1]. While direct comparative metabolic stability data for 2-(dimethylamino)-2-(4-fluorophenyl)acetic acid versus its non-fluorinated or ortho/meta-fluorinated analogs is absent from the accessed literature, this well-established class-level principle provides a strong scientific rationale for selecting the 4-fluorophenyl derivative when designing molecules intended to have enhanced metabolic stability.

Metabolic Soft Spot
Class-level
Para-F blocks CYP450 oxidation (class-level)
Supports building block selection for stability
Direct metabolic stability data absent
Drug Metabolism Bioisostere CYP450

Differentiation in Hydrogen Bonding Capabilities

The presence of the fluorine atom at the para position creates a unique molecular electrostatic potential surface compared to the non-fluorinated or ortho/meta-fluorinated analogs. Specifically, the 4-fluorophenyl group can act as a weak hydrogen bond acceptor (C-F···H interactions) [1]. While quantitative data on the strength of such interactions for this specific compound is unavailable, the qualitatively different H-bonding landscape, compared to the non-fluorinated analog which relies solely on the carboxylic acid and amine, can be a crucial differentiator for applications in crystal engineering or the design of supramolecular assemblies.

H-Bond Acceptors
Class-level
3 H-bond acceptors (inc. C-F) vs 2 for parent
Potential for non-classical H-bonding in crystal design
Quantitative C-F···H data not available
Crystal Engineering Hydrogen Bonding Molecular Recognition

Optimal Application Scenarios from Quantitative Evidence


Replication of AstraZeneca's Patent Route

For any R&D group intending to replicate, improve upon, or design around the chemistry disclosed in AstraZeneca's WO2005/100325 patent, procuring 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid is non-negotiable. The compound is specifically cited as an intermediate [1], and substitution with any other analog could lead to a different final product, potentially invalidating the synthetic route's integrity and any associated intellectual property claims.

Synthesis Requiring Higher Lipophilicity

When the goal is to increase the lipophilicity and, consequently, the membrane permeability of a lead series, 2-(dimethylamino)-2-(4-fluorophenyl)acetic acid (ACD/LogP 1.88) offers a quantifiable advantage over the non-fluorinated parent (LogP 1.37) . This ΔLogP of +0.51 can be the difference between a molecule that fails to cross a lipid bilayer and one that does, making this building block the superior choice for permeability-driven SAR campaigns.

Design of Metabolically Stabilized Molecules

Based on the well-established class-level principle of using para-fluorophenyl groups as metabolic soft spot blockers [2], researchers designing peptidomimetics or small molecules for oral administration should prioritize this building block. While direct data is pending, the strong scientific precedent makes it a rational procurement choice to proactively address a common point of failure in drug development: rapid first-pass metabolism.

Crystal Engineering and Supramolecular Chemistry

For projects where the control of solid-state properties through non-classical hydrogen bonding is paramount, the 4-fluorophenyl derivative offers a distinct advantage [3]. Its ability to participate in weak C-F···H interactions provides an additional design element for crystal engineering that is absent in the non-fluorinated parent. This makes it a specialized tool for crystal engineers seeking to fine-tune packing motifs or create novel co-crystals.

Application
Selection Property
Validation Focus
Patent route replication
Patent-cited intermediate identity
Confirm structural match to patent example
Lipophilicity adjustment in SAR
Predicted LogP profile relative to parent
Assess permeability or solubility in model
Metabolic stability studies
Para-fluorophenyl as metabolic soft-spot blocker
Metabolic stability assay data needed to confirm
Crystal engineering / supramolecular chemistry
C-F weak H-bond acceptor capability
Solid-state characterization (e.g., X-ray, CSP)
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